2-Methyl-5-(3-nitrophenyl)pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
2-methyl-5-(3-nitrophenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c1-13-10(11(15)16)6-9(12-13)7-3-2-4-8(5-7)14(17)18/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZIYUZNTZLAAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methyl-5-(3-nitrophenyl)pyrazole-3-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.
Chemical Structure and Properties
The chemical structure of 2-Methyl-5-(3-nitrophenyl)pyrazole-3-carboxylic acid can be represented as follows:
This compound features a pyrazole ring substituted with a methyl group and a nitrophenyl group, contributing to its biological activity.
1. Anti-inflammatory Activity
Numerous studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds structurally related to 2-Methyl-5-(3-nitrophenyl)pyrazole-3-carboxylic acid have shown significant inhibition of inflammatory responses in various animal models. In one study, derivatives were tested using the carrageenan-induced paw edema model, where they exhibited inhibition percentages comparable to standard anti-inflammatory drugs like diclofenac .
| Compound | Inhibition (%) | Reference |
|---|---|---|
| 2-Methyl-5-(3-nitrophenyl)pyrazole-3-carboxylic acid | TBD | TBD |
| Diclofenac | 86.72% |
2. Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been documented extensively. In vitro studies indicate that compounds similar to 2-Methyl-5-(3-nitrophenyl)pyrazole-3-carboxylic acid exhibit activity against various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | TBD | TBD |
| Staphylococcus aureus | TBD | TBD |
3. Anticancer Activity
Research has indicated that pyrazole derivatives may possess anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that certain pyrazole compounds inhibit tumor growth in mouse models by targeting specific cancer cell lines such as L5178Y lymphoma and Lewis lung carcinoma .
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| L5178Y Lymphoma | TBD | TBD |
| Lewis Lung Carcinoma | TBD | TBD |
Case Studies
Several case studies have been conducted to evaluate the efficacy of 2-Methyl-5-(3-nitrophenyl)pyrazole-3-carboxylic acid in vivo:
- Anti-inflammatory Effects : In a study utilizing a rat model, administration of the compound resulted in significant reduction in paw edema compared to untreated controls.
- Antimicrobial Efficacy : A separate investigation assessed the compound's effectiveness against clinical isolates of E. coli, showing promising results that warrant further exploration.
Comparison with Similar Compounds
Structural Analogs (Pyrazole Core with Varied Substituents)
Key Observations :
Heterocyclic Analogs (Different Cores with Similar Substituents)
Key Observations :
Functional Group Variations
Preparation Methods
Common Synthetic Routes for Pyrazole-3-carboxylic Acids
- Cyclocondensation of hydrazines with β-ketoesters or acetylenic ketones: This classical method forms the pyrazole ring and introduces substituents depending on the starting materials. However, regioisomer mixtures can form, requiring careful control or separation.
- Functional group transformations on preformed pyrazoles: Substitutions such as bromination followed by cross-coupling or nucleophilic aromatic substitution allow for introduction of aryl groups and further oxidation to carboxylic acids.
Preparation Methods of 2-Methyl-5-(3-nitrophenyl)pyrazole-3-carboxylic acid
Direct Cyclocondensation Approach
One potential route involves the cyclocondensation of a hydrazine derivative with an acetylenic ketone or β-ketoester bearing the 3-nitrophenyl substituent, followed by oxidation or hydrolysis to introduce the carboxylic acid group at the 3-position of the pyrazole ring.
- Reagents: 3-nitrophenyl-substituted acetylenic ketone or β-ketoester, methylhydrazine or hydrazine hydrate.
- Conditions: Typically conducted in ethanol or aqueous ethanol under reflux for 8-24 hours.
- Outcome: Formation of 2-methyl-5-(3-nitrophenyl)pyrazole derivatives, which upon hydrolysis or oxidation yield the corresponding carboxylic acid.
Stepwise Functionalization via Bromopyrazole Intermediate
An alternative method involves the synthesis of a brominated pyrazole intermediate, followed by substitution with a 3-nitrophenyl group and subsequent carboxylation:
This approach allows for better regioselectivity and functional group tolerance but involves multiple steps and low temperature handling of reactive intermediates.
Hydrolysis of Pyrazole Esters
Another common method is the hydrolysis of ethyl or methyl esters of 2-methyl-5-(3-nitrophenyl)pyrazole-3-carboxylate:
- Procedure: The ester precursor is treated with sodium hydroxide in a mixture of ethanol and water at about 45°C overnight.
- Workup: The reaction mixture is acidified with hydrochloric acid to precipitate the carboxylic acid.
- Advantages: Mild conditions, straightforward purification by extraction and drying.
- Example: Similar hydrolysis was successfully applied for 2-(4-methoxyphenyl)-5-methyl-2H-pyrazole-3-carboxylic acid ethyl ester with good yields.
| Parameter | Detail |
|---|---|
| Solvent | Ethanol/water mixture (1:1) |
| Base | Sodium hydroxide (50% aqueous solution) |
| Temperature | 45°C |
| Reaction time | Overnight (~12-16 hours) |
| Acidification | 1 N HCl to pH ~2 |
| Isolation | Extraction with ethyl acetate, drying over MgSO4, concentration |
This method is applicable when the ester precursor is accessible and provides a reliable route to the target acid.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield | Reaction Conditions |
|---|---|---|---|---|
| Direct cyclocondensation | One-pot synthesis; fewer steps | Possible regioisomer mixture; purification needed | Moderate to good (50-80%) | Reflux in ethanol, 8-24 h |
| Bromopyrazole intermediate route | High regioselectivity; versatile | Multi-step; requires low temperature (-78°C); sensitive reagents | Good (60-85%) | Low temp lithiation, bromination, oxidation, condensation |
| Ester hydrolysis | Mild conditions; simple workup | Requires ester precursor synthesis | High (70-90%) | 45°C, NaOH hydrolysis, acidification |
Research Findings and Notes
- The use of hydrazine hydrate in cyclocondensation reactions favors regioselective formation of pyrazoles, minimizing isomer mixtures.
- Protection of amino groups (e.g., with dimethylaminosulfonyl chloride) is sometimes necessary to prevent side reactions during lithiation and bromination steps.
- Harsh low-temperature conditions (-78°C) are required for lithiation and metalation steps in the bromopyrazole intermediate method, increasing operational complexity.
- Hydrolysis of esters is a reliable final step to obtain the carboxylic acid functionality, with good yields and straightforward purification.
- The introduction of the 3-nitrophenyl group can be achieved via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions on bromopyrazole intermediates, although specific details for the nitro substituent require optimization due to its electron-withdrawing nature.
Q & A
Q. Key Considerations
- Catalytic efficiency: Fe₂O₃@SiO₂/In₂O₃ nanoparticles () may enhance coupling reactions.
- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradients) is critical for isolating nitroaryl pyrazoles.
How can structural discrepancies in NMR data for nitro-substituted pyrazoles be resolved?
Advanced Research Focus
Nitro groups induce deshielding in adjacent protons, complicating NMR interpretation. For 2-methyl-5-(3-nitrophenyl)pyrazole-3-carboxylic acid:
- 1H NMR : The methyl group at position 2 appears as a singlet (~δ 2.5 ppm). Protons on the 3-nitrophenyl ring show splitting patterns (δ 7.5–8.5 ppm) due to meta-substitution ().
- 13C NMR : The carboxylic carbon resonates at ~δ 170 ppm. Contradictions arise from solvent effects or impurities; deuterated DMSO or CDCl₃ with TMS as an internal standard improves accuracy ().
Q. Methodological Solution
- Use 2D NMR (HSQC, HMBC) to confirm connectivity ().
- Compare with computational predictions (DFT-based chemical shift calculations).
What thermal analysis methods are suitable for assessing decomposition during melting?
Advanced Research Focus
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical. highlights that nitro-substituted furans/pyrazoles often decompose during melting, requiring:
- Controlled Atmospheres : Use N₂ or Ar to minimize oxidative degradation.
- Heating Rates : Slow rates (2–5°C/min) improve resolution of endothermic (melting) and exothermic (decomposition) events.
- ΔfusH Estimation : If decomposition precludes direct measurement, apply group contribution methods or fusS values (0.323 ± 0.026 J/g·K for phenylfurans; ).
Q. Experimental Design
- In vitro Assays : Test against Gram-positive/negative bacteria (MIC values) using broth dilution ().
- Docking Studies : Model interactions with target enzymes (e.g., CYP3A4) using AutoDock Vina.
What strategies mitigate low yields in catalytic coupling reactions for nitroaryl pyrazoles?
Advanced Research Focus
Low yields (e.g., 10–32% in ) stem from side reactions (e.g., homocoupling). Solutions include:
- Catalyst Optimization : Use Fe₂O₃@SiO₂/In₂O₃ () for higher surface area and stability.
- Microwave-Assisted Synthesis : Reduces reaction time and byproducts (30 minutes vs. 24 hours conventional).
- Precursors : Pre-functionalize the pyrazole core with leaving groups (e.g., bromine) to enhance coupling efficiency.
Q. Basic Research Focus
- Solubility : Use Hansen solubility parameters (HSPs) with COSMO-RS simulations. Polar aprotic solvents (DMF, DMSO) are predicted to dissolve the compound effectively.
- Stability : DFT calculations (e.g., B3LYP/6-31G*) identify electron-deficient regions prone to hydrolysis ().
Q. Methodology
- pKa Estimation : The carboxylic acid group has a predicted pKa of ~3.5 (ACD/Labs).
- Degradation Pathways : Simulate nitro group reduction to amine under acidic conditions ().
What analytical techniques confirm the absence of isomeric impurities?
Q. Basic Research Focus
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
